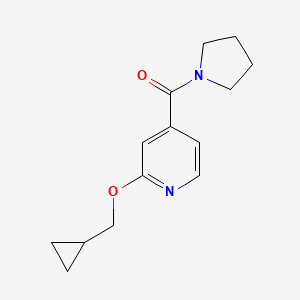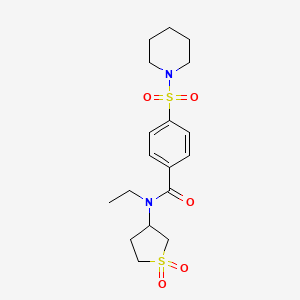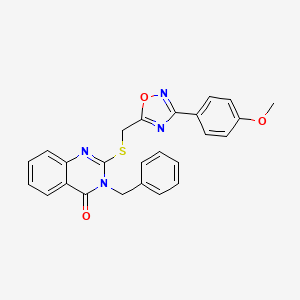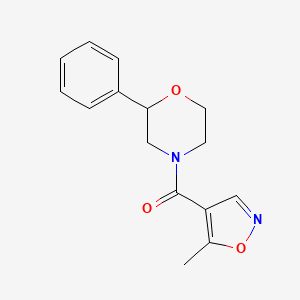![molecular formula C16H14N2O2 B2761571 N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide CAS No. 404900-23-8](/img/structure/B2761571.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide” is a chemical compound with the molecular formula C19H13N3O2 . It belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are aromatic organic compounds containing a benzene ring fused to an oxazole ring .
Synthesis Analysis
The synthesis of benzoxazoles can be achieved through various methods. One efficient method involves the synthesis of benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . Another method involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis
The molecular structure of “N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide” consists of a benzoxazole ring attached to a phenyl group via a nitrogen atom . The molecular weight of the compound is 315.325 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a flash point of 204.5±23.2 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Synthesis of Fluorescent Derivatives
A series of fluorescent derivatives of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole have been synthesized from an intermediate that is structurally similar to N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide . These compounds absorb in the range of 296 to 332 nm and emit in the ranges of 368 to 404 nm with excellent quantum yield .
Antimicrobial Activity
These synthesized compounds have been evaluated for their in vitro antibacterial activities against Escherichia coli and Staphylococcus aureus strains. They also showed in vitro antifungal activity against Candida albicans and Aspergillus niger strains .
Drug Discovery
Benzoxazole, a structural component of N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide, has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .
Anti-cancer Activity
Some benzoxazole derivatives have shown promising results in inhibiting the growth of lung, breast, and colon cancer cells . This suggests potential applications of N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide in cancer research and treatment .
Anti-inflammatory Effects
Benzoxazole derivatives have been reported to exhibit anti-inflammatory effects . This implies that N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide could potentially be used in the development of anti-inflammatory drugs .
Antibacterial Activity
In a study, benzoxazole derivatives were used in the synthesis of compounds that were evaluated for their antibacterial activity . This suggests that N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide could potentially be used in the development of new antibacterial agents .
Mecanismo De Acción
Target of Action
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide is a novel compound that has shown potential as an anticancer agent Similar compounds have shown activity against various types of cancer cells, including melanoma-mda-mb-435, leukemia-k-562 (bcr-abl+ve), and breast cancer-mda-mb-468 .
Mode of Action
It is known that similar compounds exert their effects by interacting with cancer cells and inducing cell cycle arrest at the g2/m phase . This leads to a dose-dependent enhancement in apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell cycle regulation and apoptosis
Result of Action
The result of the action of N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide is the induction of cell cycle arrest and apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells and potentially to the shrinkage of tumors.
Propiedades
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-15(19)17-12-9-7-11(8-10-12)16-18-13-5-3-4-6-14(13)20-16/h3-10H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMQTUHGVDIJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Hydroxypropyl)-1-[3-(2-oxoazetidin-1-yl)phenyl]-3-[(pyridin-4-yl)methyl]urea](/img/structure/B2761488.png)
![3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)


![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B2761493.png)
![1-[(4-Bromo-2-methylphenoxy)acetyl]indoline](/img/structure/B2761495.png)
![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761497.png)
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2-methylbenzenecarboxylate](/img/structure/B2761499.png)
![ethyl 2-methyl-5-oxo-4-{[4-(trifluoromethyl)anilino]methylene}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2761501.png)


![N-(4-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2761506.png)
